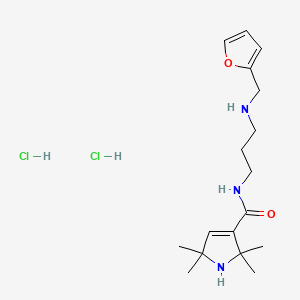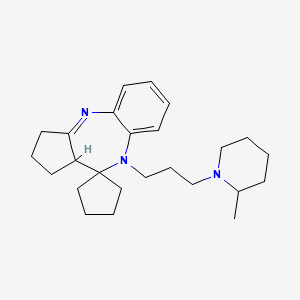
tBuSATB-AZT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tBuSATB-AZT: is a chemical compound with the molecular formula C28H46N5O9PS2 It is a complex molecule that contains various functional groups, including azido, phosphonate, and tert-butyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tBuSATB-AZT involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azido Group: The azido group can be introduced via diazotization of an aromatic amine using cross-linked poly(4-vinylpyridine)-supported nitrite ion and subsequent azidation with sodium azide.
Phosphonate Group Introduction: The phosphonate group can be introduced through a reaction with a suitable phosphonate reagent under controlled conditions.
Tert-Butyl Group Addition: The tert-butyl group is typically introduced using tert-butyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
化学反応の分析
Types of Reactions: tBuSATB-AZT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The azido group can participate in substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, tert-butyl chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of azido derivatives.
科学的研究の応用
tBuSATB-AZT has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of tBuSATB-AZT involves its interaction with specific molecular targets. The azido group, for example, can inhibit certain enzymes by binding to their active sites. The phosphonate group may interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, including inhibition of viral replication and induction of apoptosis in cancer cells .
類似化合物との比較
Azidothymidine (AZT): A nucleoside analog reverse-transcriptase inhibitor used in the treatment of HIV.
Zidovudine: Another name for azidothymidine, with similar antiviral properties.
Hydrazoic Acid: A simple organic azide with different chemical properties.
Uniqueness: tBuSATB-AZT is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Unlike simpler azides, it has a more complex structure that allows for a broader range of applications and interactions with various molecular targets.
特性
CAS番号 |
202478-77-1 |
|---|---|
分子式 |
C28H46N5O9PS2 |
分子量 |
691.8 g/mol |
IUPAC名 |
S-[4-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[4-(2,2-dimethylpropanoylsulfanyl)butoxy]phosphoryl]oxybutyl] 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C28H46N5O9PS2/c1-19-17-33(26(37)30-23(19)34)22-16-20(31-32-29)21(42-22)18-41-43(38,39-12-8-10-14-44-24(35)27(2,3)4)40-13-9-11-15-45-25(36)28(5,6)7/h17,20-22H,8-16,18H2,1-7H3,(H,30,34,37)/t20-,21+,22+/m0/s1 |
InChIキー |
JUSDYRJWBHDXJD-BHDDXSALSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(OCCCCSC(=O)C(C)(C)C)OCCCCSC(=O)C(C)(C)C)N=[N+]=[N-] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OCCCCSC(=O)C(C)(C)C)OCCCCSC(=O)C(C)(C)C)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


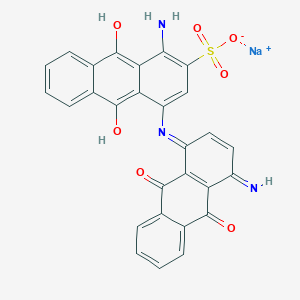

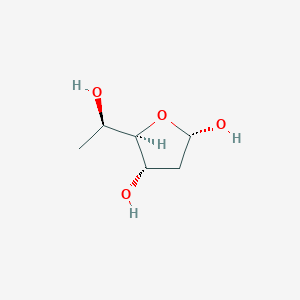
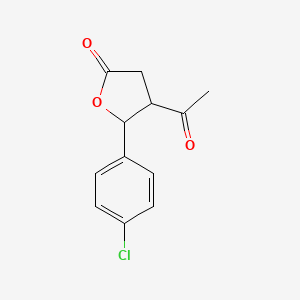
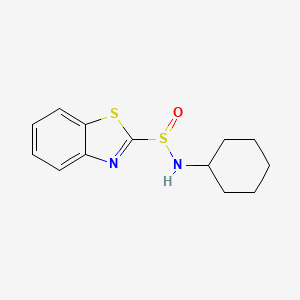
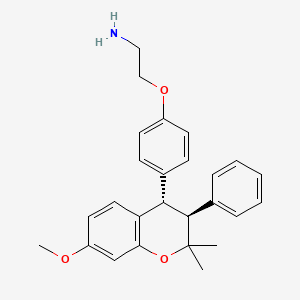

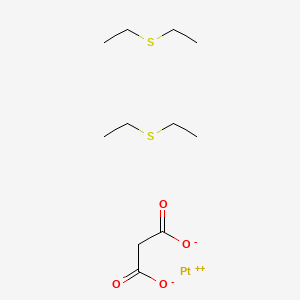
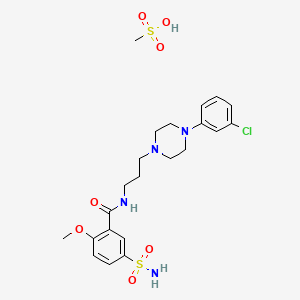
![2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B12713050.png)
![6-N,6-N-dipropyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine](/img/structure/B12713055.png)
